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1,1-Dimethyl-1-silacyclo-3-pentene

Polycarbosilane elastomers Ring-opening polymerization Thermal properties

1,1-Dimethyl-1-silacyclo-3-pentene (CAS 16054‑12‑9; also referred to as 1,1‑dimethyl‑2,5‑dihydrosilole) is a five‑membered organosilicon heterocycle bearing an endocyclic C=C double bond in the 3‑position and two methyl substituents at silicon. Its molecular formula is C₆H₁₂Si and molecular weight 112.24 g mol⁻¹.

Molecular Formula C6H12Si
Molecular Weight 112.24 g/mol
CAS No. 16054-12-9
Cat. No. B095369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-1-silacyclo-3-pentene
CAS16054-12-9
Molecular FormulaC6H12Si
Molecular Weight112.24 g/mol
Structural Identifiers
SMILESC[Si]1(CC=CC1)C
InChIInChI=1S/C6H12Si/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3
InChIKeyPBYZVYQHXMJOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1,1-Dimethyl-1-silacyclo-3-pentene? A Procurement-Focused Baseline


1,1-Dimethyl-1-silacyclo-3-pentene (CAS 16054‑12‑9; also referred to as 1,1‑dimethyl‑2,5‑dihydrosilole) is a five‑membered organosilicon heterocycle bearing an endocyclic C=C double bond in the 3‑position and two methyl substituents at silicon [1]. Its molecular formula is C₆H₁₂Si and molecular weight 112.24 g mol⁻¹ [2]. The compound belongs to the silacyclopent‑3‑ene family, a class of strained cyclic olefins that serve as versatile monomers for ring‑opening polymerisation and as mechanistic probes in organosilicon chemistry [3]. Commercially, it is offered as a research‑grade intermediate, and reliable synthetic routes deliver yields of ~60 % via reductive cyclisation of dichlorodimethylsilane with isoprene .

Why 1,1-Dimethyl-1-silacyclo-3-pentene Cannot Be Swapped with Other Silacycloalkenes


Silacyclopent‑3‑ene derivatives are not interchangeable because the substituents at silicon and the ring‑size dictate fundamentally different thermodynamic, kinetic, and mechanical outcomes. The 1,1‑dimethyl member occupies a unique position: its two small methyl groups confer minimal steric hindrance, enabling faster anionic ring‑opening polymerisation and yielding a polymer (poly‑I) with a glass‑transition temperature (Tg) of ca. ‑15 °C as measured by differential scanning calorimetry . In contrast, replacing one methyl with a phenyl group (1‑methyl‑1‑phenyl‑1‑silacyclopent‑3‑ene) raises the polymer Tg to ca. ‑1 °C , while the diphenyl analogue gives a polymer with yet higher Tg and thermal stability [1]. Even a subtle change such as adding a 3‑methyl substituent (1,1,3‑trimethyl‑1‑silacyclopent‑3‑ene) alters the microstructure of the resulting polymer [2]. Beyond the silacyclopentene family, moving to the smaller silacyclobutane ring increases ring strain energy to 107–112 kJ mol⁻¹ [3], driving a different pyrolysis mechanism, while silacyclohexane‑derived catalysts exhibit distinct ethylene‑polymerisation activities (14 kg PE molcat⁻¹ h⁻¹ vs. 4.0–5.8 kg PE molcat⁻¹ h⁻¹ for silacyclopentyl systems) [4]. Thus, each structural variation produces a step‑change in behaviour that prevents casual substitution.

1,1-Dimethyl-1-silacyclo-3-pentene: Head-to-Head Comparative Data for Scientific Selection


Polymer Glass Transition Temperature (Tg): Dimethyl vs. Methyl-Phenyl Substituents

The thermal properties of the native polymer derived from 1,1‑dimethyl‑1‑silacyclopent‑3‑ene (poly‑I) differ markedly from those of the polymer obtained from 1‑methyl‑1‑phenyl‑1‑silacyclopent‑3‑ene (poly‑II). The Tg of poly‑I is approximately –15 °C, as determined by differential scanning calorimetry, whereas poly‑II exhibits a Tg of approximately –1 °C under identical measurement conditions . This 14 °C difference arises solely from the replacement of one methyl group on silicon by a phenyl group.

Polycarbosilane elastomers Ring-opening polymerization Thermal properties

Enthalpy of Fusion: Quantifying Monomer Crystallinity Differences Across Silacycloalkanes

The enthalpy of fusion (ΔfusH) reflects the energy required to melt the crystalline monomer, a critical parameter for purification and handling. For 1,1‑dimethyl‑1‑silacyclopent‑3‑ene, NIST reports ΔfusH = 7.77 kJ mol⁻¹ at a melting temperature of 166.8 K (≈ –106.3 °C) [1]. This value is intermediate between that of the strained four‑membered ring analogue 1,1‑dimethyl‑1‑silacyclobutane (ΔfusH = 6.76 kJ mol⁻¹ at 155.5 K) [2] and the higher value reported for 1‑methyl‑1‑phenyl‑1‑silacyclobutane (ΔfusH = 12.28 kJ mol⁻¹ at 210.1 K) [3].

Monomer purification Crystallisation behaviour Process engineering

Pyrolytic Stability: Arrhenius Kinetics of 1,1-Dimethyl-1-silacyclopent-3-ene Decomposition

The gas‑phase pyrolysis of 1,1‑dimethyl‑1‑silacyclopent‑3‑ene has been studied quantitatively by Clarke, Davidson, and Eaton [1]. Over the temperature range 882–936 K, the first‑order decomposition follows the Arrhenius expression k(T) = 1.58 × 10¹² exp(–231,974 J mol⁻¹ / RT) s⁻¹ [1]. The primary products are 1,1‑dimethylsilacyclopent‑2‑ene, butadiene, and dimethylsilylene (:SiMe₂) via a non‑concerted vinylsilacyclopropane pathway [2]. In contrast, 1,1‑dichloro‑3,4‑dimethyl‑1‑silacyclopent‑3‑ene undergoes retrodiene decomposition at 823 K with a rate constant of only 1.31 × 10⁻² s⁻¹ [3], indicating that the 1,1‑dimethyl derivative is far more thermally labile, a property that can be advantageous or disadvantageous depending on the application.

Thermal stability CVD precursor design Pyrolysis mechanism

Mechanical Properties of the Derived Polymer: Tensile Strength and Elongation at Break

The mechanical performance of poly(1,1‑dimethyl‑1‑sila‑cis‑pent‑3‑ene) (poly‑I) has been compared directly with that of poly(1‑methyl‑1‑phenyl‑1‑sila‑cis‑pent‑3‑ene) (poly‑II) after identical sulfur‑crosslinking protocols . For poly‑I cured with 2 % sulfur, elongation at break reaches ~300 % at a crosshead speed of 500 mm min⁻¹ with a tensile strength of ~0.5 MPa; at 50 mm min⁻¹ the elongation at break is ~200 % . In contrast, uncrosslinked poly‑II at room temperature (23 °C) shows a maximum stress of only 2.8 × 10⁻⁷ N m⁻² at a strain of ~1 when tested at 1000 mm min⁻¹, and the material undergoes viscous flow at higher strains . The higher Tg of poly‑II (≈ –1 °C) means it is closer to its glassy state at ambient temperature, resulting in fundamentally different stress–strain behaviour compared with the more elastomeric poly‑I.

Elastomer mechanical properties Sulfur crosslinking Structure-property relationships

Ethylene Polymerisation Catalytic Activity: Silacyclopentene-Derived Ligand Systems vs. Other Ring Sizes

When employed as a ligand scaffold in titanium(IV) diamide complexes of the type (cycl)Si(NBuᵗ)₂TiCl₂, the silacyclopentene‑derived complex (3b) exhibits ethylene polymerisation activity of 4.0–5.8 kg PE molcat⁻¹ h⁻¹ upon activation with methylalumoxane (MAO) [1]. This is comparable to the silacyclobutyl and silacyclopentyl analogues (3a and 3b: 4.0–5.8 kg PE molcat⁻¹ h⁻¹) but substantially lower than the silacyclohexyl derivative (3c), which achieves 14 kg PE molcat⁻¹ h⁻¹ [1]. The crystallographic data indicate that steric interactions between the silacycloalkyl ring and the tert‑butyl groups modulate the C(Buᵗ)–N–Ti angle and thus the steric environment at the metal centre [1].

Olefin polymerisation catalysis Silacycloalkyl diamide ligands Titanium complexes

Copolymerisation Reactivity: Random Copolymer Formation with 1,1-Diphenyl-1-silacyclopent-3-ene

1,1‑Dimethyl‑1‑silacyclopent‑3‑ene undergoes anionic copolymerisation with 1,1‑diphenyl‑1‑silacyclopent‑3‑ene when treated with n‑butyllithium and hexamethylphosphoramide (HMPA) in THF at –50 °C, yielding random copolymers [1]. ¹H, ¹³C, and ²⁹Si NMR spectroscopy confirm that the two monomers are incorporated statistically, allowing systematic tuning of copolymer composition and, consequently, thermal and mechanical properties [1]. This contrasts with the block copolymerisation behaviour observed between 1,1‑dimethyl‑1‑silacyclopent‑3‑ene and 1‑methyl‑1‑phenyl‑1‑silacyclopent‑3‑ene, where sequential monomer addition yields defined block structures [2].

Copolymer microstructure Anionic polymerisation Carbosilane copolymers

Where 1,1-Dimethyl-1-silacyclo-3-pentene Delivers Demonstrable Value: Application Scenarios


Low-Tg Polycarbosilane Elastomer Synthesis

When the goal is a polycarbosilane elastomer with a sub‑ambient Tg suitable for low‑temperature sealing or damping, the 1,1‑dimethyl monomer is the preferred choice. Its derived polymer (poly‑I) exhibits a Tg of ca. –15 °C , enabling elastomeric behaviour at temperatures where the methyl‑phenyl analogue (poly‑II, Tg ≈ –1 °C) has already stiffened. After mild sulfur crosslinking (2 %), poly‑I achieves elongation at break of 200–300 % , making it a credible candidate for silicone‑like elastomer applications that require a carbosilane backbone.

Thermally Activated Silylene Generation for CVD and Mechanistic Studies

For researchers requiring a clean, quantitative source of dimethylsilylene (:SiMe₂) in the gas phase, 1,1‑dimethyl‑1‑silacyclopent‑3‑ene offers well‑defined unimolecular kinetics with an activation energy of 232 kJ mol⁻¹ and a pre‑exponential factor of 1.58 × 10¹² s⁻¹ . The pyrolysis yields :SiMe₂ alongside butadiene and the isomerised silacyclopent‑2‑ene , providing a reproducible silylene flux for chemical vapour deposition (CVD) precursor evaluation or for trapping experiments with dienes and halomethanes .

Tunable Copolymer Platform for Carbosilane Material Libraries

The 1,1‑dimethyl monomer serves as a universal comonomer that can be paired with 1,1‑diphenyl‑1‑silacyclopent‑3‑ene to produce random copolymers or with 1‑methyl‑1‑phenyl‑1‑silacyclopent‑3‑ene to yield block copolymers, simply by altering the addition sequence . This architectural versatility allows systematic variation of thermal, mechanical, and solubility properties within a single monomer platform, accelerating materials discovery in academic and industrial R&D settings.

Ligand Scaffold for Moderately Active Olefin Polymerisation Catalysts

When incorporated into the (cycl)Si(NBuᵗ)₂TiCl₂ framework, the silacyclopentene‑derived ligand produces a catalyst with ethylene polymerisation activity of 4.0–5.8 kg PE molcat⁻¹ h⁻¹ . Although not the most active in the series, this intermediate activity, combined with the presence of an endocyclic double bond amenable to post‑complexation functionalisation, makes the silacyclopentene scaffold attractive for developing next‑generation catalysts where ligand modification is desired after metal coordination .

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